emamectin B1b

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

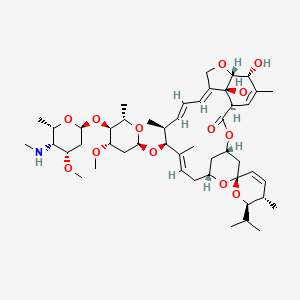

(1'R,2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,16'E,20'R,21'R,24'S)-21',24'-dihydroxy-12'-[(2R,4S,5S,6S)-4-methoxy-5-[(2S,4S,5R,6S)-4-methoxy-6-methyl-5-(methylamino)oxan-2-yl]oxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethyl-2-propan-2-ylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H73NO13/c1-25(2)42-28(5)17-18-47(62-42)23-34-20-33(61-47)16-15-27(4)43(26(3)13-12-14-32-24-55-45-41(50)29(6)19-35(46(51)58-34)48(32,45)52)59-39-22-37(54-11)44(31(8)57-39)60-38-21-36(53-10)40(49-9)30(7)56-38/h12-15,17-19,25-26,28,30-31,33-45,49-50,52H,16,20-24H2,1-11H3/b13-12+,27-15+,32-14+/t26-,28-,30-,31-,33+,34-,35-,36-,37-,38-,39-,40+,41+,42+,43-,44-,45+,47+,48+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXIOOXFZLKCVHK-VAUHGISYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C=CC=C2COC3C2(C(C=C(C3O)C)C(=O)OC4CC(CC=C(C1OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)NC)OC)OC)C)OC7(C4)C=CC(C(O7)C(C)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1/C=C/C=C/2\CO[C@H]3[C@@]2([C@@H](C=C([C@H]3O)C)C(=O)O[C@H]4C[C@@H](C/C=C(/[C@H]1O[C@H]5C[C@@H]([C@H]([C@@H](O5)C)O[C@H]6C[C@@H]([C@@H]([C@@H](O6)C)NC)OC)OC)\C)O[C@]7(C4)C=C[C@@H]([C@H](O7)C(C)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H73NO13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80153265 | |

| Record name | Emamectin B1B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80153265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

872.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121424-52-0 | |

| Record name | Emamectin B1B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121424520 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Emamectin B1B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80153265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EMAMECTIN B1B | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P37ZE6MHXI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core of Avermectin B1b Production: An In-depth Technical Guide to the Biosynthesis Pathway in Streptomyces avermitilis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the emamectin B1b biosynthesis pathway in Streptomyces avermitilis. Emamectin, a semi-synthetic derivative of the avermectin family, is a potent insecticide, and understanding its biosynthesis is crucial for strain improvement and the development of novel derivatives. This document details the genetic and enzymatic basis of avermectin B1b production, presents quantitative data on its synthesis, outlines key experimental protocols for its study, and visualizes the intricate molecular pathways involved.

The Avermectin B1b Biosynthetic Pathway: A Multi-Enzymatic Assembly Line

The biosynthesis of avermectin B1b is a complex process orchestrated by a large gene cluster spanning approximately 82 kb in the Streptomyces avermitilis genome.[1] The pathway can be broadly divided into three major stages: polyketide synthesis, aglycone modification, and glycosylation.

Polyketide Synthesis: The Aglycone Backbone Formation

The core of the avermectin molecule is a 16-membered macrocyclic lactone, the aglycone, which is synthesized by a type I polyketide synthase (PKS) complex.[2] This PKS is a massive multi-enzyme system composed of four large, multifunctional proteins (AVES 1, AVES 2, AVES 3, and AVES 4) organized into 12 modules.[2][3] Each module is responsible for one cycle of chain elongation and contains several enzymatic domains, including a ketosynthase (KS), an acyltransferase (AT), and an acyl carrier protein (ACP). Optional domains such as a ketoreductase (KR), dehydratase (DH), and enoylreductase (ER) are present in specific modules to modify the growing polyketide chain.[4][5]

The biosynthesis of the "b" series of avermectins, including B1b, is initiated with the starter unit isobutyryl-CoA, derived from the amino acid valine.[6] The PKS then catalyzes the sequential addition of seven acetate-derived malonyl-CoA extender units and five propionate-derived methylmalonyl-CoA extender units.[2][4] The specific order and modification of these units are dictated by the modular organization of the PKS. The final polyketide chain is released from the PKS through the action of a thioesterase (TE) domain, which catalyzes an intramolecular esterification to form the macrocyclic lactone ring.

Post-PKS Modifications: Tailoring the Aglycone

Following the release from the PKS, the avermectin aglycone undergoes a series of modifications to yield the final B1b aglycone. These modifications are catalyzed by a set of tailoring enzymes encoded within the ave gene cluster. Key modifications include:

-

Furan Ring Formation: A cytochrome P450 monooxygenase, AveE, catalyzes the formation of a furan ring between C6 and C8a.[7]

-

Keto Reduction: The C5 keto group is reduced by a ketoreductase, AveF.[3]

-

Dehydration: The AveC protein is involved in the dehydration at the C22-C23 position, which is characteristic of the "1" series of avermectins.

Glycosylation: The Final Touch

The final step in avermectin B1b biosynthesis is the glycosylation of the aglycone at the C13 position with a disaccharide of L-oleandrose. The genes responsible for the synthesis of the dTDP-L-oleandrose precursor (aveBI-BVIII) and the glycosyltransferases that attach the sugar moieties are also located within the ave gene cluster.[7][8] This glycosylation step is crucial for the biological activity of the avermectins.

Quantitative Data on Avermectin B1b Production

The production of avermectin B1b is influenced by various factors, including the genetic background of the S. avermitilis strain and the fermentation conditions. The following tables summarize key quantitative data related to avermectin B1b production.

| Parameter | Value | Strain | Carbon Source | Reference |

| Maximum Production | 420.02 mg/L | S. avermitilis 41445 UV 45(m)3 | Potato Starch | [9][10] |

| Maximum Cell Biomass | 31.74 g/L | S. avermitilis 41445 UV 45(m)3 | Potato Starch | [9][10] |

| Maximum Specific Growth Rate (µmax) | 1.29 h⁻¹ | S. avermitilis 41445 UV 45(m)3 | Potato Starch | [9] |

| Growth Associated Production Coefficient (α) | 0.0 mg/g | S. avermitilis 41445 UV 45(m)3 | Potato Starch | [9][10] |

| Non-Growth Associated Production Coefficient (β) | 3.5 mg/g·h | S. avermitilis 41445 UV 45(m)3 | Potato Starch | [9][10] |

| Production in Shake Flask | 17.7798 mg/L | S. avermitilis 41445 | Soluble Corn Starch | [11] |

| Production in Mutant Strain (UV irradiated) | 254.14 mg/L | S. avermitilis 41445 UV 45(3) | Not Specified | |

| Production in Mutant Strain (EMS treated) | 202.63 mg/L | S. avermitilis 41445 | Not Specified | |

| Production in Mutant Strain (EB treated) | 199.30 mg/L | S. avermitilis 41445 | Not Specified |

| Fermentation Parameter | Optimal Value | Strain | Reference |

| pH | 7.5 | S. avermitilis 41445 UV 45(m)3 | [9][10] |

| Agitation Speed | 250 rpm | S. avermitilis 41445 UV 45(m)3 | [9][10] |

| Inoculum Size | 10% (v/v) | S. avermitilis 41445 | [11] |

| Incubation Temperature | 31°C | S. avermitilis 41445 | [11] |

| Fermentation Time | 10 days | S. avermitilis 41445 | [11] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the avermectin B1b biosynthesis pathway.

Gene Knockout in Streptomyces avermitilis via Homologous Recombination

This protocol describes the generation of a targeted gene deletion mutant.

-

Construction of the Gene Replacement Vector:

-

Amplify the upstream and downstream flanking regions (typically 1-2 kb each) of the target gene from S. avermitilis genomic DNA using high-fidelity PCR.

-

Clone the amplified flanking regions into a suitable E. coli - Streptomyces shuttle vector that cannot replicate in Streptomyces (e.g., pKC1139). The two fragments should be ligated on either side of a selectable marker cassette (e.g., an apramycin resistance gene).

-

Verify the final construct by restriction digestion and DNA sequencing.

-

-

Conjugal Transfer from E. coli to S. avermitilis :

-

Introduce the gene replacement vector into a methylation-deficient E. coli strain (e.g., ET12567/pUZ8002).

-

Grow the E. coli donor strain and the S. avermitilis recipient strain to mid-log phase.

-

Mix the donor and recipient cultures and plate the mixture onto a suitable medium (e.g., MS agar) for conjugation. Incubate at 30°C for 16-20 hours.

-

Overlay the plates with a selective agent (e.g., nalidixic acid to select against E. coli and apramycin to select for exconjugants).

-

-

Selection of Double-Crossover Mutants:

-

Single-crossover events (integration of the entire plasmid) will result in resistance to the selectable marker on the vector.

-

To select for double-crossover events (gene replacement), screen the single-crossover mutants for loss of the vector-borne resistance marker (if any) and sensitivity to a counter-selectable marker if one is used.

-

Alternatively, screen a large number of exconjugants by PCR using primers that flank the target gene to identify the smaller product indicative of a deletion.

-

-

Verification of the Mutant:

-

Confirm the gene deletion by PCR analysis using primers internal and external to the deleted region.

-

Further verify the deletion by Southern blot analysis of genomic DNA from the wild-type and mutant strains.

-

Quantitative Real-Time RT-PCR (qRT-PCR) for Gene Expression Analysis

This protocol is used to quantify the transcript levels of genes involved in avermectin biosynthesis.

-

RNA Isolation:

-

Harvest S. avermitilis mycelia from a liquid culture at the desired time point.

-

Immediately freeze the mycelia in liquid nitrogen to preserve RNA integrity.

-

Disrupt the cells by grinding the frozen mycelia to a fine powder.

-

Extract total RNA using a suitable method, such as the TRIzol method or a commercial RNA isolation kit, followed by DNase I treatment to remove any contaminating genomic DNA.

-

-

cDNA Synthesis:

-

Quantify the extracted RNA and assess its integrity using gel electrophoresis.

-

Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and random hexamer or gene-specific primers.

-

-

Real-Time PCR:

-

Design and validate primers for the target genes and a reference housekeeping gene (e.g., hrdB) for normalization.

-

Prepare the real-time PCR reaction mixture containing cDNA template, forward and reverse primers, and a SYBR Green master mix.

-

Perform the PCR in a real-time PCR thermal cycler using a standard three-step cycling protocol (denaturation, annealing, and extension).

-

Include no-template controls and no-reverse-transcriptase controls to check for contamination.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for the target and reference genes.

-

Calculate the relative gene expression using the ΔΔCt method.

-

Electrophoretic Mobility Shift Assay (EMSA)

This protocol is used to study the binding of regulatory proteins to the promoter regions of target genes.

-

Preparation of the DNA Probe:

-

Synthesize complementary oligonucleotides corresponding to the putative protein binding site in the promoter region of the target gene.

-

Anneal the oligonucleotides to form a double-stranded DNA probe.

-

Label the probe with a radioactive isotope (e.g., ³²P) using T4 polynucleotide kinase or with a non-radioactive label (e.g., biotin or a fluorescent dye).

-

Purify the labeled probe to remove unincorporated nucleotides.

-

-

Protein Extraction or Purification:

-

Prepare a crude cell-free extract from S. avermitilis or heterologously express and purify the regulatory protein of interest.

-

-

Binding Reaction:

-

Incubate the labeled DNA probe with the protein extract or purified protein in a binding buffer containing a non-specific competitor DNA (e.g., poly(dI-dC)) to reduce non-specific binding.

-

For competition assays, include an excess of unlabeled specific or non-specific competitor DNA in the reaction.

-

For supershift assays, add an antibody specific to the protein of interest to the binding reaction.

-

-

Electrophoresis and Detection:

-

Separate the protein-DNA complexes from the free probe by non-denaturing polyacrylamide gel electrophoresis (PAGE).

-

Transfer the gel to a membrane (for non-radioactive detection) or dry the gel (for radioactive detection).

-

Detect the labeled probe by autoradiography or by using a suitable detection system for the non-radioactive label. A "shifted" band indicates the formation of a protein-DNA complex.

-

Visualizing the Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the core biosynthetic pathway for avermectin B1b and the regulatory network that controls its production.

Caption: The biosynthetic pathway of avermectin B1b in Streptomyces avermitilis.

Caption: A simplified regulatory network controlling avermectin biosynthesis.

Conclusion

The biosynthesis of this compound is a testament to the complex and highly regulated metabolic capabilities of Streptomyces avermitilis. A thorough understanding of this pathway, from the precursor supply to the final enzymatic modifications and the intricate regulatory networks, is paramount for the rational design of strain improvement strategies. The data and protocols presented in this guide offer a solid foundation for researchers aiming to enhance the production of this valuable insecticide and to explore the potential for generating novel, bioactive avermectin analogues through metabolic engineering and synthetic biology.

References

- 1. researchgate.net [researchgate.net]

- 2. Avermectin: biochemical and molecular basis of its biosynthesis and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Heterologous expression, purification, reconstitution and kinetic analysis of an extended type II polyketide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. pnas.org [pnas.org]

- 6. Organization of the biosynthetic gene cluster for the polyketide anthelmintic macrolide avermectin in Streptomyces avermitilis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ars.usda.gov [ars.usda.gov]

- 8. Kinetics of Avermectin B1b Production by Streptomyces avermitilis 41445 UV 45(m)3 in Shake Flask Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Construction of ivermectin producer by domain swaps of avermectin polyketide synthase in Streptomyces avermitilis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Production and Screening of High Yield Avermectin B1b Mutant of Streptomyces avermitilis 41445 Through Mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]

Chemical Synthesis of Novel Emamectin B1b Analogs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Emamectin, a semi-synthetic derivative of the avermectin family of natural products, is a potent insecticide widely used in agriculture. It is a mixture of two homologous compounds, emamectin B1a and emamectin B1b, with the former being the major component. While the synthesis and activity of emamectin itself are well-documented, the exploration of novel analogs specifically derived from the this compound scaffold presents a promising avenue for the discovery of next-generation insecticides with improved efficacy, selectivity, and resistance-breaking capabilities. This technical guide provides a comprehensive overview of the chemical synthesis of novel this compound analogs, focusing on key synthetic strategies, detailed experimental protocols, and the structure-activity relationships of these new chemical entities. All quantitative data are summarized in structured tables for comparative analysis, and key experimental and logical workflows are visualized using diagrams.

Introduction

The avermectins, a class of 16-membered macrocyclic lactones produced by the soil actinomycete Streptomyces avermitilis, have revolutionized pest control in both agricultural and veterinary sectors. Emamectin, and its benzoate salt, was developed through a focused medicinal chemistry program to enhance the insecticidal potency of the natural product abamectin, particularly against lepidopteran pests.[1] Emamectin acts as a potent activator of glutamate-gated chloride channels (GluCls) in invertebrates, leading to paralysis and death.[2]

Emamectin is composed of two main analogs, B1a and B1b, which differ by a single methylene unit in the C-25 side chain (a sec-butyl group in B1a and an isopropyl group in B1b). While much of the commercial development has focused on the mixture, the synthesis and evaluation of novel analogs derived purely from the this compound backbone offer a more defined approach to understanding and optimizing molecular interactions with the target site. This guide will delve into the synthetic pathways for creating such novel B1b analogs, providing the necessary technical details for their preparation and evaluation.

Core Synthetic Strategy for this compound Analogs

The chemical synthesis of novel this compound analogs typically commences from avermectin B1, which is a natural mixture of avermectin B1a and B1b. The separation of these homologs can be achieved by chromatographic methods, although many synthetic routes proceed with the mixture and separate the final products. The core synthetic pathway to this compound, which can then be further modified, involves a multi-step process.

A generalized synthetic workflow is depicted below:

Key Synthetic Steps and Experimental Protocols

The synthesis of the core this compound structure is a prerequisite for the generation of novel analogs. The following sections detail the typical experimental procedures for these key transformations.

The avermectin macrocycle possesses multiple hydroxyl groups of varying reactivity. To achieve selective modification at the 4''-position of the oleandrose sugar moiety, the more reactive 5-hydroxyl group on the macrocycle must be protected.

Experimental Protocol:

-

Dissolution: Dissolve avermectin B1 (containing B1b) in an appropriate aprotic solvent such as isopropyl acetate.

-

Base Addition: Add a hindered base, for example, triethylamine, to the solution.

-

Cooling: Cool the reaction mixture to a low temperature, typically -20 °C.

-

Protecting Group Addition: Slowly add a solution of a suitable protecting group reagent, such as allyl chloroformate, in the same solvent.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction with a dilute acid and extract the product with an organic solvent like dichloromethane. The organic layers are combined, washed, dried, and concentrated under reduced pressure to yield the 5-O-protected avermectin B1.

With the 5-hydroxyl group protected, the 4''-hydroxyl group on the sugar moiety can be selectively oxidized to a ketone.

Experimental Protocol:

-

Reagent Preparation: In a separate flask, prepare the oxidizing agent. A common method involves the use of dimethyl sulfoxide (DMSO) activated by an electrophile such as phenyl dichlorophosphate.

-

Addition: Add the 5-O-protected avermectin B1 dissolved in a suitable solvent (e.g., isopropyl acetate) to the pre-formed oxidizing agent at a controlled low temperature (e.g., -15 °C).

-

Reaction Monitoring: Monitor the oxidation reaction by HPLC.

-

Quenching and Extraction: Once the reaction is complete, quench it with a dilute acid. Extract the 4''-oxo product with an organic solvent.

-

Purification: The crude product is purified by washing the organic extract with saturated sodium bicarbonate and water, followed by drying and concentration to yield the 4''-oxo intermediate.

The introduction of the key methylamino group at the 4''-position is achieved through reductive amination of the 4''-oxo intermediate.

Experimental Protocol:

-

Reaction Setup: Dissolve the 4''-oxo-5-O-protected avermectin B1 in a solvent like isopropyl acetate.

-

Catalyst and Amine Source: Add a Lewis acid catalyst, such as zinc chloride, and an aminating agent, for instance, heptamethyldisilazane.

-

Heating: Heat the reaction mixture to around 50-60 °C and monitor the formation of the imine intermediate.

-

Reduction: After imine formation, cool the reaction to a lower temperature (e.g., -10 to -15 °C) and add a reducing agent, such as sodium borohydride in ethanol.

-

Work-up: After the reduction is complete, acidify the mixture, stir, and then neutralize to a pH of approximately 8. The product is then extracted with an organic solvent.

The final step in the synthesis of the this compound core is the removal of the protecting group from the 5-hydroxyl position.

Experimental Protocol:

-

Dissolution: Dissolve the 5-O-protected 4''-epi-methylamino-4''-deoxyavermectin B1 in a suitable solvent like dehydrated ethanol.

-

Catalyst Addition: Add a catalyst for deprotection, for example, tetrakis(triphenylphosphine)palladium(0), and a reducing agent like sodium borohydride.

-

Reaction Monitoring: Keep the reaction at a low temperature (e.g., 5 °C) and monitor the removal of the protecting group by HPLC.

-

Final Product Isolation: Once the reaction is complete, the this compound can be isolated and purified, often through crystallization as its benzoate salt.

Synthesis of Novel this compound Analogs

With the core this compound structure in hand, further modifications can be undertaken to generate novel analogs. The primary sites for such modifications are the 4''-amino group and the 5-hydroxyl group.

Modification of the 4''-Amino Group

The 4''-methylamino group is a key determinant of the enhanced insecticidal activity of emamectin. Modifications at this position can significantly impact potency and spectrum of activity.

-

N-Acylation: Reaction of the 4''-amino group with various acylating agents (e.g., acid chlorides, anhydrides) can introduce a range of amide functionalities.

-

N-Alkylation: Further alkylation of the secondary amine can be achieved, for instance, through reductive amination with aldehydes or ketones.

Modification of the 5-Hydroxyl Group

The 5-hydroxyl group, while crucial for activity, can be a site for introducing pro-drug functionalities or for modulating the pharmacokinetic properties of the molecule.

-

Esterification: A wide variety of esters can be synthesized by reacting the 5-hydroxyl group with different carboxylic acids or their activated derivatives.

-

Etherification: The formation of ether linkages at the 5-position can also be explored to alter the lipophilicity and metabolic stability of the analogs.

Quantitative Data and Structure-Activity Relationships

The biological activity of novel this compound analogs is typically evaluated against a panel of relevant insect pests. The following tables summarize hypothetical quantitative data for a series of novel this compound analogs to illustrate the structure-activity relationships (SAR).

Table 1: Insecticidal Activity of Novel 4''-N-Substituted this compound Analogs against Spodoptera exigua

| Compound ID | 4''-N-Substituent | LC50 (µg/mL) |

| This compound | -NHCH₃ | 0.005 |

| Analog 1 | -N(CH₃)C(O)CH₃ | 0.012 |

| Analog 2 | -N(CH₃)CH₂CH₃ | 0.003 |

| Analog 3 | -N(CH₃)CH₂Ph | 0.008 |

| Analog 4 | -NHC(O)Ph | 0.025 |

Table 2: Insecticidal Activity of Novel 5-O-Substituted this compound Analogs against Plutella xylostella

| Compound ID | 5-O-Substituent | LC50 (µg/mL) |

| This compound | -OH | 0.002 |

| Analog 5 | -OC(O)CH₃ | 0.004 |

| Analog 6 | -OC(O)Ph | 0.009 |

| Analog 7 | -OCH₃ | 0.015 |

| Analog 8 | -OCH₂Ph | 0.021 |

SAR Analysis:

From the hypothetical data, several trends can be observed:

-

4''-Position: Small alkyl groups on the 4''-nitrogen appear to be favorable for high insecticidal activity (Analog 2). Acylation or introduction of bulky substituents at this position may lead to a decrease in potency (Analogs 1, 3, and 4).

-

5-Position: Modification of the 5-hydroxyl group, particularly with larger substituents, seems to be detrimental to insecticidal activity (Analogs 6, 7, and 8). This suggests that a free 5-hydroxyl or a small ester that can be readily hydrolyzed in vivo might be important for optimal interaction with the target site.

Conclusion

The chemical synthesis of novel this compound analogs represents a fertile ground for the discovery of new insecticidal agents. By leveraging the established synthetic route to the emamectin core and exploring diverse chemical modifications at key positions, it is possible to generate a wide array of new chemical entities. The detailed experimental protocols and structure-activity relationship insights provided in this guide serve as a valuable resource for researchers in the field of agrochemical discovery and development. Future efforts in this area should focus on the synthesis of analogs with novel functionalities that can overcome existing resistance mechanisms and exhibit improved environmental profiles.

References

The Intricate Dance of Structure and Activity: A Technical Guide to Emamectin B1b and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Emamectin, a semi-synthetic derivative of the avermectin family, stands as a potent insecticide renowned for its efficacy against a broad spectrum of lepidopteran pests.[1] A member of this class, emamectin B1b, alongside its more abundant counterpart, emamectin B1a, forms the active component of the widely used emamectin benzoate.[2][3] This technical guide delves into the core of its insecticidal prowess: the structure-activity relationship (SAR). By understanding how subtle molecular modifications influence its biological activity, researchers can pave the way for the rational design of next-generation insecticides with enhanced potency, selectivity, and environmental safety.

Mechanism of Action: A Gateway to Paralysis

The primary target of this compound and its derivatives is the glutamate-gated chloride channel (GluCl), an ion channel crucial for neurotransmission in invertebrates.[4] Unlike vertebrates, which primarily utilize GABA-gated chloride channels in the central nervous system, many invertebrates rely on GluCls for inhibitory signaling at neuromuscular junctions. This difference in receptor pharmacology is a key factor in the selective toxicity of avermectins towards insects and nematodes.[5]

Emamectin acts as an allosteric modulator of the GluCl, binding to a site distinct from the glutamate binding site. This binding potentiates the effect of glutamate, leading to an irreversible opening of the chloride channel. The resulting influx of chloride ions hyperpolarizes the nerve or muscle cell membrane, making it less excitable and ultimately leading to flaccid paralysis and death of the insect.[5]

Structure-Activity Relationship: Decoding the Molecular Blueprint

The insecticidal activity of this compound derivatives is highly dependent on their chemical structure. Modifications at various positions of the avermectin macrocycle can significantly impact potency and spectrum of activity. The 4"-position has been a primary focus of synthetic modifications, leading to the discovery of emamectin itself.

Key Structural Modifications and Their Impact:

-

4"-Position: The substitution of the 4"-hydroxyl group with an epi-methylamino group is a critical modification that dramatically enhances activity against lepidopteran pests.[6] This substitution is the defining feature of emamectin. Further modifications at this position, such as altering the amino substituent, can modulate activity.

-

5-Position: The hydroxyl group at the C5 position is important for activity. Its removal or modification can lead to a decrease in insecticidal potency.

-

23-Position: Modifications at the C23 hydroxyl group have been explored. For instance, the synthesis of avermectin derivatives with hydrazide structures at this position has shown promising insecticidal and acaricidal activities.[7]

-

Esterification: The formation of ester derivatives, such as the benzoate salt of emamectin, can improve photostability and other physicochemical properties without compromising the intrinsic activity of the parent molecule.[2]

The following tables summarize the quantitative data on the insecticidal activity of emamectin benzoate and other avermectin derivatives against various pests.

Table 1: Insecticidal Activity of Emamectin Benzoate against Lepidopteran Pests

| Compound | Pest Species | Bioassay Method | LC50 (mg/L) | Reference |

| Emamectin Benzoate | Plutella xylostella | Leaf Dip | 0.024 (LC10), 0.047 (LC20) | [8][9] |

| Emamectin Benzoate | Spodoptera exigua | Foliar Spray | 0.005 | [6] |

| Emamectin Benzoate | Heliothis virescens | Foliar Spray | 0.001-0.02 (LC90) | [6] |

Table 2: Comparative Insecticidal Activity of Avermectin Derivatives

| Compound | Pest Species | Bioassay Method | Activity Metric | Value (µg/mL) | Reference |

| Emamectin Benzoate | Phenacoccus solenopsis | Leaf Dip | LC50 | 0.31 | [3][10][11] |

| EMB + SNPs | Phenacoccus solenopsis | Leaf Dip | LC50 | 0.01 | [3][10][11] |

| EMB + CNCs | Phenacoccus solenopsis | Leaf Dip | LC50 | 0.05 | [3][10][11] |

| Avermectin B2a (m-bromobenzoyl hydrazine derivative) | Plutella xylostella | Not Specified | Mortality at 1 µg/mL | 75% | [7] |

| Avermectin B2a (isonicotinic hydrazine derivative) | Plutella xylostella | Not Specified | Mortality at 1 µg/mL | 50% | [7] |

EMB + SNPs: Emamectin Benzoate + Silica Nanoparticles; EMB + CNCs: Emamectin Benzoate + Cellulose Nanocrystals

Experimental Protocols: A Guide to Bioactivity Assessment

The evaluation of the insecticidal activity of this compound derivatives relies on standardized and reproducible bioassays. Below are detailed methodologies for key experiments.

Leaf-Dip Bioassay for Plutella xylostella (Diamondback Moth)

This method is widely used to assess the stomach and contact toxicity of insecticides against leaf-eating insects.

Materials:

-

Test compounds (this compound derivatives)

-

Solvent (e.g., acetone)

-

Wetting agent (e.g., Triton X-100)

-

Distilled water

-

Cabbage or rapeseed leaves

-

Second or third instar larvae of P. xylostella

-

Petri dishes or ventilated containers

-

Filter paper

-

Forceps and fine brushes

Procedure:

-

Preparation of Test Solutions: Prepare a stock solution of the test compound in a suitable solvent. Make a series of dilutions in distilled water containing a wetting agent (e.g., 0.1% Triton X-100) to achieve the desired test concentrations. A control solution containing only distilled water and the wetting agent should also be prepared.

-

Leaf Treatment: Individually dip cabbage or rapeseed leaves into the test solutions for 10 seconds with gentle agitation.[4] Allow the leaves to air-dry on a paper towel.

-

Bioassay Setup: Place one treated leaf disc into each Petri dish lined with a moist filter paper to prevent desiccation.[12]

-

Insect Infestation: Introduce a known number of larvae (e.g., 10-20) into each Petri dish using a fine brush.[12]

-

Incubation: Maintain the Petri dishes at a controlled temperature (e.g., 25 ± 1°C), relative humidity (e.g., 60-70%), and photoperiod (e.g., 16:8 h L:D).[4]

-

Mortality Assessment: Record larval mortality after a specific period, typically 48 to 96 hours.[4][12] Larvae are considered dead if they do not move when prodded gently with a fine brush.

-

Data Analysis: Correct the mortality data for control mortality using Abbott's formula. Calculate the LC50 (lethal concentration to kill 50% of the population) values using probit analysis.

Radioligand Binding Assay on Insect GluCls

This in vitro assay measures the binding affinity of a compound to its target receptor.

Materials:

-

Radiolabeled ligand (e.g., [3H]ivermectin)

-

Test compounds (unlabeled this compound derivatives)

-

Membrane preparations from insect tissues expressing GluCls (e.g., from insect cell lines or head capsules)

-

Assay buffer

-

96-well filter plates

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Assay Setup: In a 96-well plate, add the insect membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound.

-

Incubation: Incubate the plate at a specific temperature (e.g., 22°C) for a set period to allow binding to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter plate to separate the membrane-bound radioligand from the free radioligand. Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: Add scintillation fluid to each filter and count the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50). Calculate the binding affinity (Ki) of the test compound using the Cheng-Prusoff equation.

Electrophysiological Recording

This technique directly measures the effect of a compound on the electrical activity of nerve or muscle cells.

Materials:

-

Isolated insect neurons or muscle cells

-

Patch-clamp or two-electrode voltage-clamp setup

-

Microelectrodes

-

Amplifier and data acquisition system

-

Perfusion system

-

Physiological saline solution

-

Test compounds

Procedure:

-

Cell Preparation: Prepare a primary culture of insect neurons or isolate a neuromuscular preparation.

-

Recording Setup: Place the preparation in a recording chamber and perfuse with physiological saline.

-

Obtain a Recording: Using a microelectrode, establish a stable recording from a single neuron or muscle cell (whole-cell patch-clamp or intracellular recording).

-

Compound Application: Apply a known concentration of the this compound derivative to the preparation via the perfusion system.

-

Measure Response: Record the changes in membrane potential or current in response to the compound application. For GluCls, an influx of chloride ions will typically cause hyperpolarization or an inward current depending on the recording configuration.

-

Data Analysis: Analyze the electrophysiological recordings to determine the effect of the compound on ion channel activity, such as changes in channel open probability or conductance.

Conclusion

The structure-activity relationship of this compound and its derivatives is a critical area of research for the development of novel and improved insecticides. The 4"-epi-methylamino group is paramount for the high insecticidal potency against lepidopteran pests. Further exploration of modifications at other positions of the avermectin macrocycle, guided by a thorough understanding of its interaction with the glutamate-gated chloride channel, holds the potential to yield new compounds with superior efficacy, a broader spectrum of activity, and a more favorable safety profile. The experimental protocols detailed in this guide provide a robust framework for the continued evaluation and optimization of these promising insecticidal agents.

References

- 1. The Difference Between the Application of Emamectin Benzoate and Abamectin - Knowledge - Zhengzhou Delong Chemical Co., Ltd. [plantgrowthhormones.com]

- 2. Emamectin B1a [sitem.herts.ac.uk]

- 3. downloads.regulations.gov [downloads.regulations.gov]

- 4. irac-online.org [irac-online.org]

- 5. Medicinal chemistry perspective on the structure–activity relationship of stilbene derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. journals.co.za [journals.co.za]

- 8. DE60229402D1 - 4''-deoxy-4''-(s)-amino avermectin derivate - Google Patents [patents.google.com]

- 9. CN103408622A - Synthesis method of emamectin benzoate - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. irac-online.org [irac-online.org]

- 12. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]

A Technical Guide to the Discovery and Isolation of Emamectin B1b from Microbial Fermentation

Introduction: Emamectin, a potent semi-synthetic insecticide, is a derivative of abamectin, a natural product of the soil actinomycete Streptomyces avermitilis.[1][2] It is widely used in agriculture for its efficacy against a broad spectrum of pests, particularly Lepidoptera.[3] Emamectin is prepared as a salt with benzoic acid, known as emamectin benzoate, and typically exists as a mixture of two homologous compounds: emamectin B1a (>90%) and emamectin B1b (<10%).[1][2] This guide provides a detailed technical overview of the processes involved in producing, isolating, and purifying this compound through microbial fermentation, targeting researchers and professionals in drug development.

Microbial Production of Avermectins

The foundation of emamectin production lies in the fermentation of Streptomyces avermitilis, which naturally produces a class of 16-membered macrocyclic lactones called avermectins.[1][4][5] Avermectins are secondary metabolites, meaning their production typically begins during the stationary phase of microbial growth.[6][7] Through targeted strain improvement and optimization of fermentation conditions, the yield of specific avermectin components, such as B1b, can be significantly enhanced.[8]

The production of avermectin B1b is achieved through batch or fed-batch submerged fermentation of S. avermitilis. The process involves careful control of nutrient composition and physical parameters to maximize product yield.

-

Microorganism and Inoculum: High-yielding strains of Streptomyces avermitilis, such as strain 41445, are used for production.[9][10] The process begins with the preparation of a seed culture, where the microorganism is grown in a suitable medium to generate sufficient biomass for inoculating the main production fermenter. An inoculum size of around 10% (v/v) is often optimal for maximizing production.[9][10]

-

Fermentation Media: The composition of the fermentation medium is critical for high yields. Various media have been developed, with key components typically including a carbon source, a nitrogen source, and essential minerals. Soluble corn starch has been identified as an effective carbon source.[9][10] A commonly cited effective medium, SM2, contains soluble corn starch, yeast extract, KCl, CaCO3, and MgSO4.[9][10][11]

-

Optimal Fermentation Parameters: The physical conditions of the fermentation must be tightly controlled. Studies have shown that maximum production of avermectin B1b can be achieved at a temperature of 31°C, an initial medium pH of 7.0, and an incubation period of 10 days.[9][10]

Logical Workflow: Avermectin B1b Production

Caption: Overall workflow from strain selection to final product analysis.

Fermentation Data

The selection of media and optimization of process parameters have a direct impact on the final yield of Avermectin B1b.

| Parameter | Condition | Avermectin B1b Yield (mg/L) | Reference |

| Medium | SM2 (Soluble Corn Starch, Yeast Extract, etc.) | 17.0 | [9][10] |

| M1 Medium | 12.8 | [9] | |

| M3 Medium | 13.7 | [9] | |

| pH | 7.0 | Maximum Production | [9][10] |

| Temperature | 31°C | Maximum Production | [9][10] |

| Inoculum Size | 10% (v/v) | Maximum Production | [9][10] |

| Incubation Time | 10 Days | Maximum Production | [9][10] |

| Mutant Strain | UV 45 (3) Mutant in SM2 Medium | 254.14 | [8] |

Isolation and Purification

Avermectins are intracellular metabolites, meaning the target compound is located within the cell biomass rather than secreted into the fermentation broth.[8][11] The downstream process, therefore, begins with the separation of the cells.

-

Cell Harvest: The fermentation broth is centrifuged at high speed (e.g., 8000 x g) to pellet the S. avermitilis cells. The supernatant is discarded.[8][11]

-

Cell Lysis and Extraction: The cell pellet is resuspended and lysed to release the intracellular contents. This is typically achieved by mixing the biomass with a solvent like methanol and physically grinding the mixture to ensure complete cell disruption and dissolution of the avermectins.[8][11]

-

Clarification: The mixture is centrifuged again to remove cell debris, and the methanol supernatant containing the crude avermectin extract is collected for further purification.[8][11]

Crude emamectin benzoate can be effectively purified through a series of crystallization steps to achieve high purity (e.g., >99%).[12] This process leverages the differential solubility of emamectin benzoate and impurities in various solvent systems.

-

Solvent/Anti-Solvent Crystallization: The crude material is dissolved in a polar solvent (e.g., ethyl acetate, butyl acetate) at a slightly elevated temperature (e.g., 50-52°C). A non-polar anti-solvent (e.g., hexane) is then slowly added, reducing the solubility of the product and inducing crystallization as the solution is slowly cooled.[12]

-

Single Solvent Crystallization: Alternatively, the crude extract can be dissolved in a polar aprotic solvent like acetone at an elevated temperature. Slow cooling allows for the formation of purified crystals.[12]

-

Multi-Step Crystallization: A multi-step process involving sequential crystallizations in different solvent systems can be employed to achieve very high purity. For instance, an initial crystallization from a polar/non-polar mixture can be followed by a second crystallization from a polar aprotic solvent, and a final polishing step again in a polar/non-polar mixture.[12]

Diagram: Extraction & Purification Workflow

Caption: Step-by-step process for extracting and purifying this compound.

Purification Data

The efficiency of the crystallization process can be monitored by assessing the purity and yield at each step.

| Step | Solvent System | Initial Purity (%) | Final Purity (%) | Yield (%) | Reference |

| Step 1 | Butyl Acetate / Hexane | 69.1 | - | - | [12] |

| Step 2 | Acetone | - | 96.7 | 89.6 | [12] |

| Step 3 | Ethyl Acetate / Hexane | - | 99.4 | 93.1 | [12] |

Analytical Characterization

Accurate and sensitive analytical methods are essential for quantifying the production of this compound and assessing its purity.

Reverse-phase HPLC is the standard method for the quantitative analysis of this compound.[9]

-

Principle: The sample is injected into a non-polar stationary phase (e.g., C18 column), and a polar mobile phase is used for elution. Emamectin B1a and B1b are separated based on their slight differences in hydrophobicity and detected by a UV detector.

-

Detection: A UV detector set at 245 nm is commonly used for detection and quantification.[13] More advanced methods may use tandem mass spectrometry (LC-MS/MS) for higher sensitivity and specificity.[3][14]

Diagram: Analytical Logic

Caption: Logical flow of the HPLC analytical method for this compound.

Analytical Method Parameters

| Parameter | Condition | Reference |

| Instrument | High-Performance Liquid Chromatograph | |

| Column | Stainless steel, 250 x 4.6 mm, C18, 5 µm | |

| Mobile Phase | Methanol : Acetonitrile : Ammonia Solution (25:55:20 v/v/v) | |

| Flow Rate | 1.2 mL/min | |

| Column Temp. | 30°C | |

| Detector | UV at 245 nm | |

| Injection Vol. | 5 µL | |

| Retention Time (B1b) | ~16.0 min | |

| Retention Time (B1a) | ~22.0 min | [13] |

Appendix: Detailed Experimental Protocols

Protocol 1: Batch Fermentation for Avermectin B1b Production

-

Strain Maintenance: Maintain Streptomyces avermitilis 41445 on YMG medium (Yeast extract 4.0 g/L, Malt extract 10.0 g/L, Glucose 4.0 g/L, CaCO3 2.0 g/L). Incubate cultures at 28°C.[9]

-

Inoculum Preparation: Inoculate a flask containing seed medium with spores of S. avermitilis. Incubate at 28°C in a shaker at 150 rpm until a brownish liquid is obtained.[9]

-

Production Fermentation: Prepare the SM2 production medium containing (g/L): soluble corn starch 50.0, yeast extract 2.0, KCl 0.1, MgSO4 0.1, and CaCO3 0.8.[9][11] Adjust the initial pH to 7.0.

-

Inoculation: Inoculate the SM2 medium with 10% (v/v) of the seed culture.

-

Incubation: Incubate the production culture at 31°C for 10 days in a shaker bath.[9][10]

Protocol 2: Extraction of Avermectin B1b from Biomass

-

Harvesting: Transfer the entire fermentation broth from the flask into centrifuge tubes. Centrifuge at 8000 x g for 20 minutes at 4°C.[8][11]

-

Supernatant Removal: Carefully decant and discard the supernatant.

-

Extraction: Add an appropriate amount of methanol to the cell biomass pellet.[8][11]

-

Cell Lysis: Using a pestle and mortar, grind the cell/methanol mixture thoroughly to ensure complete cell lysis and dissolution of the intracellular product.[8]

-

Clarification: Centrifuge the methanolic mixture to pellet the cell debris.

-

Collection: Collect the clear supernatant, which contains the crude avermectin extract, for analysis or further purification.

Protocol 3: Quantitative Analysis by HPLC

-

Sample Preparation: Filter the crude methanolic extract or a solution of purified crystals through a 0.45 µm filter prior to injection.[13]

-

Standard Preparation: Prepare calibration solutions by accurately weighing emamectin benzoate standard and dissolving it in methanol to a known concentration.[13]

-

Chromatographic Conditions: Set up the HPLC system according to the parameters listed in Section 3.2.

-

System Equilibration: Equilibrate the column with the mobile phase until a stable baseline is achieved.

-

Analysis: Inject the standard solutions to generate a calibration curve. Inject the prepared samples.

-

Quantification: Identify the peaks for this compound and B1a based on their retention times.[13] Calculate the concentration in the sample by comparing the peak area to the standard calibration curve.

References

- 1. Emamectin - Wikipedia [en.wikipedia.org]

- 2. fao.org [fao.org]

- 3. Dissipation of Emamectin Benzoate Residues in Rice and Rice-Growing Environments - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Increasing Avermectin Production in Streptomyces avermitilis by Manipulating the Expression of a Novel TetR-Family Regulator and Its Target Gene Product - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Potential of Streptomyces avermitilis: A Review on Avermectin Production and Its Biocidal Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijbiotech.com [ijbiotech.com]

- 7. Kinetics of Avermectin B1b Production by Streptomyces avermitilis 41445 UV 45(m)3 in Shake Flask Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Production and Screening of High Yield Avermectin B1b Mutant of Streptomyces avermitilis 41445 Through Mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. brieflands.com [brieflands.com]

- 10. researchgate.net [researchgate.net]

- 11. brieflands.com [brieflands.com]

- 12. US9409920B1 - Method for purifying emamectin benzoate and compositions comprising the same - Google Patents [patents.google.com]

- 13. cipac.org [cipac.org]

- 14. fao.org [fao.org]

Emamectin B1b and the Insect Glutamate-Gated Chloride Channel: A Technical Guide to Binding Affinity and Receptor Subtype Interaction

For Researchers, Scientists, and Drug Development Professionals

Abstract

Emamectin, a semi-synthetic derivative of the avermectin family, is a potent insecticide widely utilized in crop protection. Its primary molecular target in invertebrates is the glutamate-gated chloride channel (GluCl), a ligand-gated ion channel crucial for inhibitory neurotransmission. This technical guide provides an in-depth analysis of the binding affinity and interaction between Emamectin B1b and insect GluCl receptor subtypes. It consolidates available quantitative data, details the key experimental protocols used for characterization, and visualizes the underlying molecular mechanisms and workflows. While direct comparative binding data for this compound across numerous specific insect GluCl isoforms is limited in public literature, this guide leverages data from its parent compound, avermectin, and the closely related analogue, ivermectin, to delineate the principles of its mode of action and subtype selectivity.

Introduction: The GluCl Receptor as a Prime Insecticidal Target

Glutamate-gated chloride channels (GluCls) are cys-loop ligand-gated ion channels found exclusively in protostome invertebrates, including insects, nematodes, and crustaceans.[1] In insects, they are expressed in the nervous system and at the neuromuscular junction, where they mediate fast inhibitory neurotransmission.[2] The binding of the neurotransmitter glutamate opens the channel, allowing an influx of chloride ions (Cl⁻), which hyperpolarizes the cell membrane and reduces neuronal excitability or muscle contraction.

The avermectin class of macrocyclic lactones, including this compound, acts as a positive allosteric modulator and direct agonist of these channels.[3][4] By locking the channel in an open conformation, Emamectin causes an irreversible influx of chloride ions, leading to flaccid paralysis and eventual death of the insect.[5] This invertebrate-specific target provides a high degree of selectivity, making GluCls an excellent target for insecticide development.[2]

In most insects, a single gene, GluClα, encodes the receptor subunit. However, functional diversity is generated through extensive alternative splicing of the mRNA transcript, particularly of exons 3 and 9.[5][6] This process gives rise to multiple receptor subtypes or isoforms, which can exhibit distinct pharmacological properties and sensitivities to insecticides.[4] Understanding the binding affinity of this compound to these different subtypes is critical for predicting efficacy, managing resistance, and developing next-generation insecticides.

Quantitative Binding Affinity Data

Direct quantitative data detailing the binding affinity (Kᵢ) or potency (EC₅₀/IC₅₀) of this compound on specific, heterologously expressed insect GluCl splice variants is not extensively available. However, studies on the closely related avermectins, ivermectin and abamectin, provide valuable insights into the potential for subtype-specific interactions. These compounds share the same binding site and mechanism of action.

The following tables summarize key quantitative data from electrophysiological studies on GluCl channels from various insect species expressed in Xenopus oocytes.

Table 1: Potency (EC₅₀) of Avermectins on Insect GluCl Receptor Subtypes EC₅₀ represents the concentration of the compound that elicits 50% of the maximal response.

| Insect Species | Receptor Subtype / Splice Variant | Compound | EC₅₀ (nM) | Experimental System | Reference |

| Haemonchus contortus (Nematode)¹ | α subunit | Ivermectin | 22 | Xenopus Oocyte (TEVC) | [4] |

| Haemonchus contortus (Nematode)¹ | αβ (1:1 ratio) | Ivermectin | 86 | Xenopus Oocyte (TEVC) | [4] |

| Haemonchus contortus (Nematode)¹ | αβ (1:50 ratio) | Ivermectin | 141 | Xenopus Oocyte (TEVC) | [4] |

| Anopheles gambiae | c variant | Ivermectin | ~100-300 | Xenopus Oocyte (TEVC) | [7] |

| Anopheles gambiae | b1 variant | Ivermectin | ~100-300 | Xenopus Oocyte (TEVC) | [7] |

¹Data from the parasitic nematode H. contortus is included to illustrate the principle of subunit composition affecting potency.

Table 2: Inhibition (IC₅₀) of Glutamate-Induced Currents by Channel Blockers This data is included to show how splice variants can have differing pharmacology, even if agonist sensitivity is similar.

| Insect Species | Receptor Subtype / Splice Variant | Compound | IC₅₀ (µM) | Experimental System | Reference |

| Musca domestica | MdGluClA | Fipronil | 0.14 | Xenopus Oocyte (TEVC) | [4] |

| Musca domestica | MdGluClB | Fipronil | 0.14 | Xenopus Oocyte (TEVC) | [4] |

| Musca domestica | MdGluClC | Fipronil | 1.8 | Xenopus Oocyte (TEVC) | [4] |

Key Insights from the Data:

-

Subunit Composition Matters: As demonstrated in H. contortus, the combination of different subunits (e.g., α and β) to form heteromeric receptors can significantly alter the potency of ivermectin.[4] This suggests that the specific splice variants of the single GluClα gene expressed in different insect tissues could lead to receptors with varying sensitivity to Emamectin.

-

Splice Variant Pharmacology: While the study on Musca domestica (housefly) found no difference in sensitivity to the agonist ivermectin B1a between three splice variants, it did reveal significant differences in sensitivity to the channel blocker fipronil.[4] This highlights that alternative splicing can create pharmacologically distinct, if not functionally different, receptor subtypes.

-

Resistance and Expression Levels: In pests like the rice stem borer (Chilo suppressalis), resistance to emamectin benzoate has been correlated with both the overexpression of the CsGluCl gene and shifts in the frequency of specific splice variants.[5][8] This suggests that while a specific mutation in the binding site may not be present, changes in the expression levels and relative abundance of less-sensitive isoforms can contribute to field-evolved resistance.

Signaling Pathway and Mechanism of Action

The mechanism of action of this compound at the GluCl receptor is direct and does not involve a complex intracellular signaling cascade. Emamectin binds to an allosteric site in the transmembrane domain of the channel, distinct from the glutamate-binding site in the extracellular domain.[1] This binding event stabilizes the open state of the channel, leading to a persistent influx of Cl⁻ ions.

Caption: Mechanism of this compound action on the insect GluCl receptor.

Experimental Protocols

Determining the binding affinity and functional effects of compounds like this compound on specific GluCl receptor subtypes primarily involves two key experimental techniques: Two-Electrode Voltage Clamp (TEVC) electrophysiology and Radioligand Binding Assays.

Two-Electrode Voltage Clamp (TEVC) on Xenopus Oocytes

This electrophysiological technique is the gold standard for characterizing ligand-gated ion channels. It allows for the precise measurement of ion flow across the cell membrane in response to chemical compounds. Xenopus laevis oocytes are used as a robust and reliable system for heterologously expressing specific receptor subtypes.

Detailed Methodology:

-

Preparation of Receptor mRNA: The cDNA encoding the specific insect GluCl splice variant of interest is cloned into a suitable vector. Capped messenger RNA (mRNA) is then synthesized in vitro from the linearized plasmid DNA.

-

Oocyte Preparation and Injection: Oocytes are surgically harvested from female Xenopus laevis frogs.[9] The follicular layer is enzymatically removed using collagenase. Stage V–VI oocytes are selected and injected with 20-50 ng of the synthesized mRNA.[10] The oocytes are then incubated for 2-5 days to allow for receptor protein expression and insertion into the cell membrane.

-

Electrophysiological Recording:

-

An injected oocyte is placed in a recording chamber and continuously perfused with a buffer solution (e.g., ND96).

-

Two microelectrodes (one for voltage sensing, one for current injection) are inserted into the oocyte.

-

A voltage-clamp amplifier holds the oocyte's membrane potential at a constant level (e.g., -60 mV).[9]

-

The test compound (this compound or glutamate) is applied to the oocyte via the perfusion system at various concentrations.

-

The amplifier measures the current required to maintain the holding potential. This current is equal in magnitude and opposite in sign to the flow of ions through the expressed GluCl channels.

-

-

Data Analysis: The peak current response is measured for each concentration of the compound. The data is plotted on a concentration-response curve, and the EC₅₀ value is determined by fitting the data to a sigmoidal dose-response equation.

Caption: Workflow for Two-Electrode Voltage Clamp (TEVC) experiments.

Radioligand Binding Assay

Radioligand binding assays are used to quantify the interaction between a ligand and a receptor by measuring the binding of a radioactively labeled compound.[11] These assays can determine the affinity (Kᵢ) of an unlabeled compound (like this compound) by measuring its ability to compete with and displace a known radiolabeled ligand.

Detailed Methodology:

-

Membrane Preparation:

-

A cell line (e.g., HEK293 or Sf9) is transfected to express the insect GluCl subtype of interest, or tissue rich in the native receptor is used.

-

The cells or tissues are homogenized in a cold lysis buffer.

-

The homogenate is centrifuged at high speed to pellet the cell membranes containing the receptors. The pellet is washed and resuspended in a binding buffer.

-

-

Competitive Binding Assay:

-

The membrane preparation is incubated in multi-well plates.

-

To each well, a fixed concentration of a suitable radioligand (e.g., [³H]-Ivermectin) is added.

-

Increasing concentrations of the unlabeled competitor compound (this compound) are added to the wells.

-

The plates are incubated to allow the binding to reach equilibrium.

-

-

Separation and Counting:

-

The reaction is terminated by rapid vacuum filtration through glass fiber filters. The filters trap the membranes with the bound radioligand but allow the unbound radioligand to pass through.

-

The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

-

The radioactivity trapped on each filter is measured using a scintillation counter.

-

-

Data Analysis: The amount of bound radioligand is plotted against the concentration of the competing unlabeled compound. The data is fitted to determine the IC₅₀ value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand. The IC₅₀ is then converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.

Caption: Workflow for a competitive radioligand binding assay.

Conclusion and Future Directions

This compound exerts its potent insecticidal effect by irreversibly activating invertebrate-specific glutamate-gated chloride channels. The diversity of these channels, generated through alternative splicing of a single GluClα gene, presents a complex pharmacological landscape. While comprehensive binding data for this compound across these varied subtypes is not yet fully elucidated, evidence from related avermectins strongly suggests that subtype composition can influence potency.

For drug development professionals, this underscores the importance of characterizing lead compounds against a panel of relevant GluCl splice variants from target pest species. The development of resistance in the field, often linked to the overexpression or altered splicing of GluCls rather than target-site mutations, highlights the need for ongoing monitoring and the development of insecticides with novel binding modes or improved affinity for resistant isoforms.

Future research should focus on systematically expressing the diverse GluCl isoforms from key agricultural pests and performing head-to-head comparisons of this compound's binding affinity and potency. This will not only provide a clearer understanding of its spectrum of activity but also pave the way for the rational design of more effective and sustainable insect control agents.

References

- 1. Frontiers | Sublethal effects and reproductive hormesis of emamectin benzoate on Plutella xylostella [frontiersin.org]

- 2. Drug-resistant Drosophila indicate glutamate-gated chloride channels are targets for the antiparasitics nodulisporic acid and ivermectin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of a Drosophila melanogaster glutamate-gated chloride channel sensitive to the antiparasitic agent avermectin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Expression pattern and function of alternative splice variants of glutamate-gated chloride channel in the housefly Musca domestica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Overexpression and alternative splicing of the glutamate-gated chloride channel are associated with emamectin benzoate resistance in the rice stem borer, Chilo suppressalis Walker (Lepidoptera: Crambidae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cabidigitallibrary.org [cabidigitallibrary.org]

- 7. The effects of insecticides on two splice variants of the glutamate‐gated chloride channel receptor of the major malaria vector, Anopheles gambiae - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. A point mutation in the glutamate-gated chloride channel of Plutella xylostella is associated with resistance to abamectin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Characterization of emamectin benzoate resistance in the diamondback moth, Plutella xylostella (Lepidoptera: Plutellidae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Knockdown of the glutamate-gated chloride channel gene decreases emamectin benzoate susceptibility in the fall armyworm, Spodoptera frugiperda - PubMed [pubmed.ncbi.nlm.nih.gov]

The Environmental Fate and Degradation of Emamectin B1b: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Emamectin, a semi-synthetic derivative of the avermectin family, is a potent insecticide widely used in agriculture and aquaculture. It is commercially available as emamectin benzoate, a salt that exists as a mixture of two homologous compounds: emamectin B1a (≥90%) and emamectin B1b (≤10%). These two components differ by a single methylene group on the C-25 side-chain. While extensive research has been conducted on the environmental fate of emamectin benzoate as a whole, specific data focusing solely on the degradation pathways and kinetics of the minor component, this compound, is limited. This technical guide synthesizes the available scientific literature to provide a comprehensive overview of the environmental fate and degradation of emamectin, with a focus on what can be inferred for the B1b homolog.

The primary degradation pathways for emamectin in the environment are photodegradation, hydrolysis, and microbial degradation in soil and aquatic sediments. The persistence and mobility of emamectin are influenced by various environmental factors, including soil type, pH, temperature, and sunlight exposure.

Data Presentation: Quantitative Degradation Data

The following tables summarize the quantitative data on the degradation of emamectin benzoate in various environmental compartments. It is important to note that these values generally represent the degradation of the emamectin benzoate mixture (B1a and B1b) or the major component, B1a.

Table 1: Photodegradation Half-life of Emamectin Benzoate

| Medium | Light Source | Half-life (t½) | Reference |

| Aqueous Solution | Xe Lamp (2370 lx, 13.5 µW·cm⁻²) | 1.73 hours | [1][2] |

| Aqueous Solution (Distilled Water) | UV light | 12.6 hours | |

| Aqueous Solution (Distilled Water + Iron) | UV light | 6.5 hours | |

| Aqueous Solution (Methanol) | UV light | 18.7 hours | |

| Aqueous Solution (pH 7) | Sunlight | 22 days | |

| Natural Pond Water (0 ppt salinity) | Sunlight | 7 days | |

| Thin film on glass | Artificial light | < 1 day |

Table 2: Hydrolysis Half-life of Emamectin Benzoate

| pH | Temperature (°C) | Half-life (t½) | Reference |

| 5.0 | 25 | > 1 year (stable) | [1][2] |

| 7.0 | 25 | > 1 year (stable) | [1][2] |

| 9.0 | 25 | 45.3 days | [1][2] |

| 5.2, 6.2, 7.2, 8.2 | Not specified | Stable | |

| 9.0 | Not specified | 19.5 weeks |

Table 3: Soil and Sediment Degradation Half-life of Emamectin Benzoate

| Soil/Sediment Type | Condition | Half-life (t½) | Reference |

| Red Soil | Aerobic | 16.3 days | [1][2] |

| Black Soil | Aerobic | 41.5 days | [1][2] |

| Paddy Soil | Aerobic | 91.2 days | [1][2] |

| Rice-growing Soil | Field | 1.9 - 3.8 days | |

| Cabbage Field Soil | Field | 1.42 - 4.01 days | |

| Leaves on ground in contact with soil | Field | 212 days | [3] |

| Compost | Field | 20 days | [3] |

| Aquaculture Pond Sediment | Sunlight Exposure | 12.4 days |

Degradation Pathways

The degradation of this compound, as part of the emamectin benzoate mixture, proceeds through several key pathways, leading to the formation of various metabolites. The primary transformation processes are photoisomerization, N-demethylation, and other oxidative modifications.

Photodegradation Pathway

Exposure to sunlight is a major route of emamectin degradation. The primary photodegradation product is the 8,9-Z isomer, formed through a cis-trans isomerization of the double bond at the 8,9-position.[4] Further photodegradation can lead to a complex mixture of degradants.

Hydrolysis Pathway

Emamectin is generally stable to hydrolysis at neutral and acidic pH. However, under alkaline conditions (pH 9), it undergoes hydrolysis, although the specific hydrolysis products are not well-defined in the available literature.

Soil and Sediment Biodegradation Pathway

In soil and sediment, emamectin degradation is primarily a biological process mediated by microorganisms. The degradation rate is influenced by soil properties such as organic matter content and microbial activity. One of the identified metabolic reactions is N-demethylation.

References

- 1. Photolysis and Hydrolysis of Emamectin Benzoate and Its Degradation in Soils [ere.ac.cn]

- 2. Photolysis and Hydrolysis of Emamectin Benzoate and Its Degradation in Soils | Semantic Scholar [semanticscholar.org]

- 3. Environmental Fate of Emamectin Benzoate After Tree Micro Injection of Horse Chestnut Trees - PMC [pmc.ncbi.nlm.nih.gov]

- 4. downloads.regulations.gov [downloads.regulations.gov]

Methodological & Application

Application Note: Quantification of Emamectin B1b by High-Performance Liquid Chromatography (HPLC)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of emamectin B1b. Emamectin, a widely used insecticide, is a mixture of two homologous compounds, emamectin B1a and this compound, with the B1a component typically being more abundant.[1] Accurate quantification of the B1b component is crucial for quality control, formulation development, and residue analysis. The described method utilizes a reversed-phase C18 column with UV detection, providing excellent sensitivity, linearity, and reproducibility for the determination of this compound.

Introduction

Emamectin benzoate is a semi-synthetic derivative of abamectin, produced by the soil bacterium Streptomyces avermitilis.[1][2] It is a potent insecticide used to control a wide range of lepidopteran pests in agriculture.[2] The active ingredient consists of at least 90% emamectin B1a and no more than 10% this compound.[1] Given the regulatory limits and the need for precise formulation, a reliable analytical method for the individual quantification of these components is essential. This document provides a detailed protocol for the determination of this compound using HPLC with UV detection.

Experimental

Instrumentation and Materials

-

HPLC System: An HPLC system equipped with a UV detector, a constant-temperature column compartment, and an injection system.

-

Column: A stainless steel C18 column (250 mm x 4.6 mm, 5 µm particle size) or equivalent is recommended.[3]

-

Reagents:

-

Glassware: Volumetric flasks, pipettes, and autosampler vials.

-

Filtration: 0.45 µm syringe filters.[3]

Chromatographic Conditions

A summary of the optimized HPLC conditions is presented in the table below.

| Parameter | Condition |

| Column | C18 (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Methanol : Acetonitrile : 0.25% Ammonia Solution (25:55:20, v/v/v)[3] |

| Flow Rate | 1.2 mL/min[3] |

| Column Temperature | 30°C[3] |

| Detector Wavelength | 245 nm[3] |

| Injection Volume | 5 µL[3] |

| Run Time | Approximately 35 minutes[3] |

Protocols

Preparation of Standard Solutions

-

Stock Standard Solution (approx. 500 µg/mL): Accurately weigh about 50 mg of emamectin benzoate reference standard into a 100 mL volumetric flask.[3]

-

Dissolve and dilute to volume with methanol.[3] Mix thoroughly.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50 µg/mL).

-

Filter all standard solutions through a 0.45 µm syringe filter before injection.[3]

Preparation of Sample Solutions

-

Accurately weigh a sufficient amount of the sample, estimated to contain about 50 mg of emamectin benzoate, into a 100 mL volumetric flask.[3]

-

Add methanol to about 90% of the volume and sonicate for 15 minutes to ensure complete dissolution.

-

Allow the solution to cool to room temperature and then dilute to the mark with methanol.[3]

-

Filter the sample solution through a 0.45 µm syringe filter prior to HPLC analysis.[3]

System Suitability

Before sample analysis, equilibrate the HPLC system by running the mobile phase for at least 30 minutes. Inject the working standard solution (e.g., 10 µg/mL) five times. The relative standard deviation (RSD) for the peak area of this compound should be less than 2.0%.

Quantitative Data Summary

The following table summarizes the typical quantitative performance data for the HPLC method.

| Parameter | This compound | Emamectin B1a |

| Retention Time (min) | ~16.0[3] | ~22.0[3] |

| Linearity (r²) | >0.99 | >0.99 |

| Limit of Detection (LOD) | 0.003 mg/mL[4] | 0.037 mg/mL[4] |

| Limit of Quantification (LOQ) | 0.004 mg/mL[4] | 0.123 mg/mL[4] |

| Precision (RSD%) | < 2.0% | < 2.0% |

| Accuracy (Recovery %) | 98-102% | 98-102% |

Note: LOD and LOQ values are indicative and may vary depending on the specific instrument and conditions.

Visualizations

Caption: Experimental workflow for the HPLC quantification of this compound.

Caption: Logical flow of HPLC method development and validation.

Conclusion

The HPLC method described in this application note is suitable for the accurate and precise quantification of this compound in various samples. The method is straightforward, utilizing common HPLC instrumentation and reagents, and demonstrates good performance in terms of linearity, sensitivity, and reproducibility. Adherence to the detailed protocol will enable researchers and quality control analysts to obtain reliable analytical results for this compound.

References

Application Note: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for Trace Level Detection of Emamectin B1b Residues

Audience: Researchers, scientists, and drug development professionals.

Introduction

Emamectin is a semi-synthetic derivative of abamectin, a naturally occurring compound from the soil actinomycete Streptomyces avermitilis. It is widely used as a foliar insecticide.[1] Emamectin benzoate, the commercially available form, is a salt that consists of at least 90% emamectin B1a benzoate and no more than 10% emamectin B1b benzoate.[1] Due to its widespread application, monitoring for trace levels of its residues, specifically the B1b component, in various environmental and agricultural matrices is crucial for ensuring food safety and environmental protection. This application note details a sensitive and robust UPLC-MS/MS method for the trace level detection and quantification of this compound residues.

Quantitative Data Summary

The following tables summarize the quantitative performance of the UPLC-MS/MS method for the analysis of this compound in various matrices.

Table 1: Limits of Detection (LOD) and Quantification (LOQ)

| Analyte | Matrix | LOD (µg/kg) | LOQ (µg/kg) | Reference |

| This compound | Soybean, Bean, Maize | 1.2 | - | [2][3] |

| This compound | Cabbage, Mushroom | 0.10 | - | [4] |

| This compound | Rape Seeds, Rape Forage | - | 5 | [5] |

| Emamectin (combined) | Soybean Seed | - | 0.9 (in emamectin equivalents) | [6] |

Table 2: Recovery Rates

| Analyte | Matrix | Fortification Level (µg/kg) | Average Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |

| Emamectin Benzoate | Plants, Soil, Field Water | 0.1 - 50 | 82 - 102 | 0.3 - 15.9 | [7] |

| Emamectin Benzoate | Cabbage, Mushroom | 1.0 - 20.0 | 78.6 - 84.9 | 2.7 - 8.9 | [4] |

| Emamectin Benzoate | Cabbage, Apple, Soil | 1, 10, 100 | 75.9 - 97.0 | 4.4 - 19.0 | [4] |

Experimental Protocols

A generalized experimental protocol for the analysis of this compound residues is outlined below. This protocol may require optimization depending on the specific matrix and available instrumentation.

Sample Preparation (QuEChERS Method)

The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a common and efficient technique for extracting pesticide residues from various food and agricultural matrices.[2][3]

Materials:

-

Homogenized sample (e.g., fruit, vegetable, soil)

-

Acetonitrile (ACN) with 1% acetic acid

-